Alkannin
Overview
Description
This compound is known for its antimicrobial, anti-tumor, and anti-inflammatory properties . It has been widely used in traditional medicine, cosmetics, and some food products.
Mechanism of Action
Target of Action
Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is upregulated in many types of cancer cells . This compound’s interaction with PKM2 plays a crucial role in its pharmacological activities, particularly its anticancer effects .
Mode of Action
This compound interacts with PKM2, inhibiting its activity . This inhibition disrupts the glycolytic pathway, a metabolic process that cancer cells heavily rely on for energy production . By targeting PKM2, this compound can effectively hinder the growth and proliferation of cancer cells .
Biochemical Pathways
This compound affects the glycolytic pathway by inhibiting PKM2 . This leads to a decrease in the rate of glycolysis, reducing the production of lactate and the consumption of glucose in cancer cells . Additionally, this compound is involved in the biosynthesis of shikonin/alkannin derivatives, which are known for their diverse pharmacological potential .
Pharmacokinetics
It’s known that this compound and its derivatives are naturally occurring hydroxynaphthoquinones biosynthesized in some species of the boraginaceae family
Result of Action
At the molecular level, this compound’s inhibition of PKM2 disrupts the glycolytic pathway, leading to reduced energy production in cancer cells . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation . This compound also has a strong inhibitory effect on Candida albicans by damaging the cytomembrane integrity, increasing the permeability, and causing cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharides (LPS), this compound has been shown to reverse LPS-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signaling . .
Biochemical Analysis
Biochemical Properties
Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism for this compound’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, β-acetoxyisovaleryl this compound (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anchusin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the oxidative coupling of naphthoquinone with suitable precursors under controlled conditions .
Industrial Production Methods: Industrial production of anchusin typically involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The roots are dried, ground, and subjected to solvent extraction to isolate the pigment. The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Anchusin undergoes several types of chemical reactions, including:
Oxidation: Anchusin can be oxidized to form various quinone derivatives.
Reduction: Reduction of anchusin leads to the formation of hydroquinone derivatives.
Substitution: Anchusin can undergo substitution reactions with nucleophiles, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted naphthoquinones.
Scientific Research Applications
Anchusin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.
Biology: Studied for its antimicrobial and anti-tumor properties.
Medicine: Investigated for its potential use in anti-inflammatory and anti-cancer therapies.
Industry: Used in the production of cosmetics, dyes, and food products.
Comparison with Similar Compounds
Alkannin: Another naphthoquinone pigment with similar properties.
Lawsone: A naphthoquinone derivative found in henna with antimicrobial properties.
Juglone: A naphthoquinone compound found in walnut trees with herbicidal properties.
Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
517-88-4 |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |
InChI Key |
UNNKKUDWEASWDN-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |
Appearance |
Solid powder |
melting_point |
116 - 117 °C |
517-88-4 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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